![molecular formula C5H4BrClN2 B1286657 5-Bromo-2-chloro-4-methylpyrimidine CAS No. 633328-95-7](/img/structure/B1286657.png)
5-Bromo-2-chloro-4-methylpyrimidine
Overview
Description
5-Bromo-2-chloro-4-methylpyrimidine is a building block used in the chemical synthesis of halogenated heterocycles . It is an alkaline nitrogen-containing heterocyclic organic compound that possesses aromaticity .
Molecular Structure Analysis
The molecular formula of 5-Bromo-2-chloro-4-methylpyrimidine is C5H4BrClN2 . The molecular weight is 207.45 g/mol . The InChI string is InChI=1S/C5H4BrClN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
. The Canonical SMILES string is CC1=NC(Cl)=NC=C1Br
.
Chemical Reactions Analysis
The specific chemical reactions involving 5-Bromo-2-chloro-4-methylpyrimidine are not detailed in the available resources .
Physical And Chemical Properties Analysis
5-Bromo-2-chloro-4-methylpyrimidine is a solid . It has a molecular weight of 207.46 . The compound exhibits good chemical stability, with low reactivity in oxidation and electrophilic substitution reactions, as well as insignificant nucleophilic reactivity .
Scientific Research Applications
Synthesis of SGLT2 Inhibitors
5-Bromo-2-chloro-4-methylpyrimidine: is a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used for diabetes treatment . These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The compound is synthesized through a multi-step process starting from dimethyl terephthalate, involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Antidiabetic Drug Development
The compound’s role in the development of antidiabetic drugs is significant due to the increasing prevalence of diabetes worldwide. It serves as a building block for creating new drugs with novel targets and mechanisms, which are essential for controlling hyperglycemia more effectively .
Chemical Research and Industrial Scale-Up
In chemical research, 5-Bromo-2-chloro-4-methylpyrimidine has been utilized in developing practical industrial processes. Its synthesis has been scaled up successfully, demonstrating the compound’s potential for large-scale production with significant cost reduction, which is crucial for the pharmaceutical industry .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302 . The precautionary statements are P301 + P312 + P330 . It should be noted that conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide .
Future Directions
The specific future directions for the research and application of 5-Bromo-2-chloro-4-methylpyrimidine are not detailed in the available resources .
Relevant Papers
One relevant paper titled “Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons” was found . The paper reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
properties
IUPAC Name |
5-bromo-2-chloro-4-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIALSLVGUGOODS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609033 | |
Record name | 5-Bromo-2-chloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-methylpyrimidine | |
CAS RN |
633328-95-7 | |
Record name | 5-Bromo-2-chloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloro-4-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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